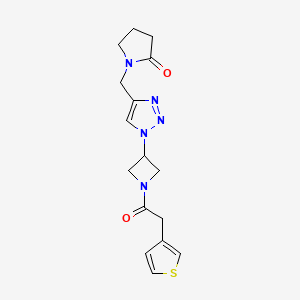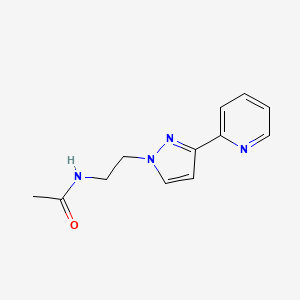![molecular formula C12H15ClFNO B2551243 1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride CAS No. 2305255-68-7](/img/structure/B2551243.png)
1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride" is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. The presence of the 4-fluorophenyl group suggests that the compound may exhibit certain pharmacological properties due to the electron-withdrawing nature of the fluorine atom.
Synthesis Analysis
The synthesis of related benzylpiperazine derivatives has been explored in the context of cerebral vasodilators, where compounds similar to the metabolites of KB-2796 were synthesized to confirm their structures . Although the exact synthesis of "1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride" is not detailed, the methodologies used in these related syntheses typically involve the reaction of piperazine or its derivatives with various electrophiles, such as isothiocyanates or acid chlorides, in the presence of a base or catalyst.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using NMR analyses and X-ray crystallography. For instance, the conformation of the piperidin ring and the orientation of substituents have been studied, which can provide insights into the potential reactivity and interactions of the compound . The dihedral angles between substituent phenyl rings and the piperidin ring can influence the overall shape and electronic distribution of the molecule.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including electrophilic substitutions, nucleophilic additions, and coupling reactions. The presence of a fluorophenyl group can affect the reactivity of the compound, potentially making it a suitable candidate for further functionalization or as an intermediate in the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by their substituents. For example, the introduction of fluorine atoms can affect the compound's lipophilicity, boiling point, and stability. The thermal stability and phase transitions of these compounds can be studied using techniques such as TGA and DSC, which provide information on their behavior under various temperature conditions . The crystalline form, melting point, and intermolecular interactions within the crystal lattice can be determined through X-ray powder diffraction and Hirshfeld surface analysis .
Aplicaciones Científicas De Investigación
Synthesis and Anti-leukemia Activity
Research has focused on synthesizing compounds based on similar molecular motifs and measuring their anti-tumor activities, particularly against leukemia. For instance, compounds with modifications on the piperidinium hydrochloride structure have been synthesized, showing potential bioactivity against leukemia cells (Yang et al., 2009).
Pharmacokinetics of Novel Inhibitors
Studies have explored the pharmacokinetics of novel inhibitors related to anaplastic lymphoma kinase (ALK), demonstrating the importance of structural modifications for enhancing stability against enzymatic hydrolysis and optimizing therapeutic efficacy (Teffera et al., 2013).
Conformational Analysis and Crystal Structure
Conformational analysis and crystal structure studies of related compounds provide valuable insights into their molecular configurations, influencing their reactivity and interactions. Such analyses are crucial for understanding the compound's behavior in various environments (Ribet et al., 2005).
Quality Control and Stability Studies
High-performance liquid chromatography (HPLC) methods have been developed for quality control and stability studies of related compounds, highlighting the importance of analytical techniques in the development and evaluation of pharmaceutical agents (Dwivedi et al., 2003).
Discovery of Small Molecule Agonists
The discovery of small molecule agonists targeting specific receptors, such as the motilin receptor, illustrates the therapeutic potential of compounds with similar structural features for treating gastrointestinal disorders (Westaway et al., 2009).
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14;/h1-4H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJCTCPCPLSOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-5-Benzyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2551162.png)




![2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2551172.png)
![1,3-dihydro-2'H,4'H-spiro[indene-2,5'-[1,3]oxazolidine]-2',4'-dione](/img/structure/B2551173.png)




![3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2551183.png)